molecular formula C15H15NO2 B14290732 2-Phenylpropan-2-yl pyridine-3-carboxylate CAS No. 112981-28-9

2-Phenylpropan-2-yl pyridine-3-carboxylate

Cat. No.: B14290732
CAS No.: 112981-28-9
M. Wt: 241.28 g/mol
InChI Key: RFRQCMDNLQMJRD-UHFFFAOYSA-N
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Description

2-Phenylpropan-2-yl pyridine-3-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a carboxylate group and a phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpropan-2-yl pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with 2-Phenylpropan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often involve refluxing the reactants in an appropriate solvent like ethanol or dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropan-2-yl pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Phenylpropan-2-yl pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylpropan-2-yl pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The phenylpropan-2-yl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpropan-2-yl benzoate: Similar structure but with a benzoate group instead of a pyridine-3-carboxylate group.

    2-Phenylpropan-2-yl acetate: Contains an acetate group instead of a pyridine-3-carboxylate group.

    2-Phenylpropan-2-yl nicotinate: Similar structure with a nicotinate group.

Uniqueness

2-Phenylpropan-2-yl pyridine-3-carboxylate is unique due to the presence of the pyridine ring, which can participate in various chemical reactions and interactions. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

CAS No.

112981-28-9

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-phenylpropan-2-yl pyridine-3-carboxylate

InChI

InChI=1S/C15H15NO2/c1-15(2,13-8-4-3-5-9-13)18-14(17)12-7-6-10-16-11-12/h3-11H,1-2H3

InChI Key

RFRQCMDNLQMJRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)C2=CN=CC=C2

Origin of Product

United States

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